molecular formula C8H10FN3O3 B8657658 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-(1-methylethyl)-2,4-dioxo- CAS No. 58471-46-8

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-(1-methylethyl)-2,4-dioxo-

Cat. No. B8657658
M. Wt: 215.18 g/mol
InChI Key: AVSGWXRHDLBYLK-UHFFFAOYSA-N
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Patent
US04071519

Procedure details

13.0g (0.1 mole) of 5-fluorouracil was dissolved in 100ml of dimethyl sulfoxide, then 9.4g (0.11mole) of isopropyl isocyanate was added thereto at room temperature and stirred at the same temperature for 15 hours. The reaction mixture was poured into 800ml of water. The resultant precipitate was filtered off, washed with water and dried to give 14.7g (68.5% yield) of 5-fluoro-1-(iso-propylcarbamoyl)-uracil melting at 275°-285° C (decomposition).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH:10]([N:13]=[C:14]=[O:15])([CH3:12])[CH3:11].O>CS(C)=O>[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[N:6]([C:14](=[O:15])[NH:13][CH:10]([CH3:12])[CH3:11])[CH:7]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C)(C)N=C=O
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature and stirred at the same temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC=1C(NC(N(C1)C(NC(C)C)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 68.5%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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